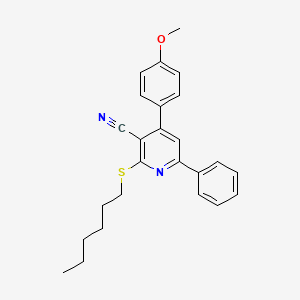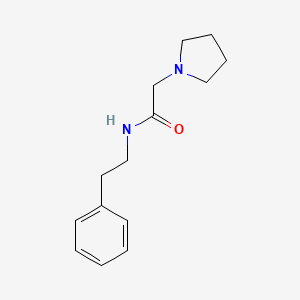
N-(3-bromophenyl)-2,5-dimethyl-3-furamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2,5-dimethyl-3-furamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as NS-398, which is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 has been shown to have therapeutic benefits in various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
NS-398 selectively inhibits COX-2, which is an enzyme that is induced by inflammatory stimuli and is responsible for the production of prostaglandins. By inhibiting COX-2, NS-398 reduces the production of prostaglandins, which are involved in inflammation and pain. This mechanism of action makes NS-398 a selective inhibitor of COX-2, which is different from non-selective COX inhibitors, such as aspirin and ibuprofen.
Biochemical and Physiological Effects:
NS-398 has been shown to have various biochemical and physiological effects. Inhibition of COX-2 by NS-398 reduces the production of prostaglandins, which are involved in inflammation and pain. This leads to reduced inflammation and pain in various conditions, including arthritis and neuropathic pain.
NS-398 has also been shown to have anti-tumor effects by inducing apoptosis and suppressing angiogenesis. This makes NS-398 a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
NS-398 has several advantages for lab experiments. It is a selective inhibitor of COX-2, which makes it different from non-selective COX inhibitors, such as aspirin and ibuprofen. This allows for more specific targeting of COX-2, which is important for studying its role in various diseases.
However, NS-398 also has some limitations for lab experiments. It is a synthetic compound, which means that it may have off-target effects that are not well understood. Additionally, NS-398 may have different effects in different cell types and tissues, which can complicate its use in lab experiments.
Orientations Futures
There are several future directions for research on NS-398. One area of research is the development of more selective COX-2 inhibitors that have fewer off-target effects. This can improve the safety and efficacy of COX-2 inhibitors for the treatment of various diseases.
Another area of research is the identification of biomarkers that can predict the response to NS-398 in cancer therapy. This can improve the selection of patients who are likely to benefit from NS-398 treatment.
Finally, there is a need for more studies on the long-term effects of NS-398 on various physiological systems. This can improve our understanding of the safety and efficacy of NS-398 for the treatment of various diseases.
Applications De Recherche Scientifique
NS-398 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer therapy. Studies have shown that NS-398 can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. NS-398 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is inflammation and pain management. NS-398 has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins. This makes NS-398 a potential candidate for the treatment of various inflammatory and painful conditions, including arthritis, osteoarthritis, and neuropathic pain.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-6-12(9(2)17-8)13(16)15-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAXIKCEPIQSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2,5-dimethylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclopropylacetamide](/img/structure/B4673582.png)
![N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)
![N-[3-(2-furyl)-1-methylpropyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4673603.png)
![3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4673610.png)

![6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4673631.png)
![N-{4-[N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4673638.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4673641.png)
![1-(4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-5-pyrimidinyl)ethanone](/img/structure/B4673647.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4673656.png)
![3-methyl-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4673666.png)
![1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4673674.png)
![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4673691.png)